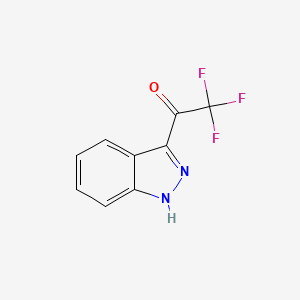

2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone

Description

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a fluorinated aromatic ketone featuring a trifluoromethyl group attached to an indazole scaffold. Indazole, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties. The trifluoroacetyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural features, such as hydrogen-bonding capability (via the ketone oxygen) and electron-withdrawing trifluoromethyl group, influence reactivity in substitution and condensation reactions.

Propriétés

Formule moléculaire |

C9H5F3N2O |

|---|---|

Poids moléculaire |

214.14 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7-5-3-1-2-4-6(5)13-14-7/h1-4H,(H,13,14) |

Clé InChI |

IRCNPFFWKHKQEU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=NN2)C(=O)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves the reaction of 3-bromo-1H-indazole with n-butyl lithium in dry diethyl ether at -78°C. This is followed by the addition of trifluoroacetic acid anhydride, resulting in the formation of the desired product . Another method involves the reaction of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone with potassium carbonate in N,N-dimethylformamide at 90°C for 21 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the expression of CYP1A1 by activating the AHR pathway . This regulation can have significant effects on various biological processes and therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Structural Analogues

1-(1H-Indazol-3-yl)ethanone (CAS 4498-72-0)

- Structure : Lacks the trifluoromethyl group, replacing it with a methyl group.

- Molecular Weight : 160.17 g/mol vs. 243.18 g/mol (target compound).

- Key Differences :

- Applications : Used in kinase inhibitor synthesis but less prevalent in fluorinated drug candidates.

2,2,2-Trifluoro-1-(1H-Indol-2-yl)ethanone (CAS 228873-77-6)

- Structure : Replaces indazole with indole (one nitrogen atom).

- The compound exhibits anticancer activity attributed to the trifluoromethyl group’s hydrophobic interactions with cellular targets .

2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone

- Structure : Features a triazole ring instead of indazole.

- Key Differences :

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benz[g]indazol-5-yl]ethanone

- Structure : Benz[g]indazole core with an additional trifluoromethyl group.

- Key Differences: Increased steric bulk and hydrophobicity due to the extended aromatic system. Potential for enhanced binding affinity in enzyme inhibition .

Physicochemical Properties

Notes:

- The trifluoromethyl group increases LogP, enhancing membrane permeability.

- Triazole derivatives exhibit higher crystallinity (evidenced by distinct melting points) .

Activité Biologique

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to an indazole moiety. The molecular formula is , and its molecular weight is approximately 220.16 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

The biological activity of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone is primarily attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The trifluoromethyl group allows for increased binding affinity to hydrophobic pockets in proteins, potentially leading to modulation of enzyme activities or receptor interactions.

Pharmacological Effects

Research indicates that 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone exhibits a range of pharmacological effects:

- Antitumor Activity : Some studies have suggested that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : It has been shown to reduce inflammation in preclinical models by modulating cytokine production.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2023) demonstrated that 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be 15 µM.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups. This suggests a potential role in managing inflammatory diseases.

Case Study 3: Neuroprotection

Research by Lee et al. (2024) indicated that treatment with 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone in a murine model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.